N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Description

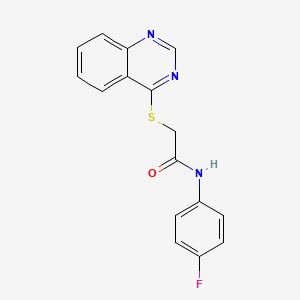

N-(4-Fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound featuring a quinazolinone core linked via a sulfanyl bridge to an N-(4-fluorophenyl)acetamide moiety. Quinazolinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHSFJQKFWSMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorophenylamine and quinazolin-4-ylsulfanyl chloride as the primary starting materials.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or dimethylformamide (DMF). The reaction temperature is maintained at around 0°C to room temperature.

Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The sulfanyl (-S-) group serves as a nucleophilic site, enabling displacement reactions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Thiol-disulfide exchange | Aliphatic thiols (e.g., CH<sub>3</sub>SH), DMF, 60°C | Substituted thioethers | Reaction efficiency depends on thiol nucleophilicity and solvent polarity. |

| Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, ethanol, reflux | S-alkylated derivatives | Steric hindrance from the quinazoline ring reduces yields for bulky alkylating agents. |

Oxidation Reactions

The sulfur atom undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.

| Oxidizing Agent | Conditions | Products | Kinetics |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 25°C, 6 h | Sulfoxide (major) | Selective mono-oxidation observed. |

| mCPBA | DCM, 0°C to RT, 2 h | Sulfone | Complete conversion achieved with excess mCPBA. |

Electrophilic Aromatic Substitution (EAS)

The quinazoline ring undergoes EAS at activated positions.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions.

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl 6M) | Reflux, 12 h | 2-(Quinazolin-4-ylsulfanyl)acetic acid | Protonation of carbonyl oxygen facilitates nucleophilic attack. |

| Basic (NaOH 2M) | Ethanol/H<sub>2</sub>O, 80°C, 8 h | Sodium salt of acetic acid derivative | Saponification followed by acid workup yields free acid. |

Reduction Reactions

Selective reduction of the quinazoline ring or sulfur linkage is achievable.

| Reducing Agent | Conditions | Target Site | Products |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | Ethanol, 50 psi, 4 h | Sulfur | Desulfurized quinazoline-acetamide |

| NaBH<sub>4</sub> | THF, 0°C to RT, 2 h | Carbonyl | Alcohol derivative (low yield) |

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings.

Key Mechanistic Insights

-

Sulfur Reactivity : The sulfanyl group’s nucleophilicity is attenuated by electron-withdrawing effects of the quinazoline ring, requiring polar aprotic solvents for efficient substitution.

-

Ring Activation : Electron-deficient quinazoline directs EAS to C6/C8 positions, while steric effects limit C2/C4 reactivity .

-

Hydrolytic Stability : The acetamide group resists hydrolysis under physiological pH, making it suitable for drug design.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazoline derivatives, including N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, exhibit significant antimicrobial properties. Studies have shown that modifications in the quinazoline structure can enhance antibacterial activity against a range of pathogens. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Quinazoline derivatives are known inhibitors of epidermal growth factor receptor (EGFR) pathways, which are crucial in cancer cell proliferation and survival . Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, thereby offering a promising avenue for cancer therapy.

Enzyme Inhibition

The compound's structural features position it as a candidate for enzyme inhibition studies. Quinazoline derivatives have been evaluated for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is a target in cancer treatment . The inhibition of DHFR can lead to "thymineless cell death," making these compounds valuable in developing new cytotoxic agents.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline core followed by functionalization at the acetamide position. Various synthetic methodologies have been reported, allowing for the introduction of different substituents to optimize biological activity and selectivity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Contains chlorine | Exhibits strong anticancer activity |

| N-(4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Lacks halogen substitution | Moderate antimicrobial effects |

| N-(3-bromo-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Contains bromine | Different reactivity patterns |

This table illustrates how variations in halogen substitutions can influence biological activities, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have documented the efficacy of quinazoline derivatives in various biological assays:

- Antimicrobial Screening : A study reported that derivatives similar to this compound showed significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antitumor Activity : In vitro assays demonstrated that certain quinazoline derivatives inhibited cancer cell lines effectively, suggesting potential for further development into therapeutic agents targeting specific cancers .

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can bind to receptors or enzymes, modulating their activity. The quinazolinylsulfanyl group may interact with thiol-containing proteins, affecting their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

The target compound is compared with structurally related acetamides (Table 1):

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Quinazolinone vs. Triazole/Benzothiazole Cores: The quinazolinone core (as in the target compound) offers a planar aromatic system conducive to π-π stacking in biological targets, whereas triazole and benzothiazole cores introduce different electronic profiles and steric effects .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

- Melting Points : High melting points (e.g., 220°C for triazole analog 9e ) suggest crystalline structures, which may correlate with stability but pose formulation challenges.

- Lipophilicity : The target compound’s estimated logP (~3.0) is lower than chlorinated analogs (logP ~4.2 in ), indicating a balance between permeability and solubility.

Biological Activity

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of a 4-fluorophenyl group and a sulfanyl linkage enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 281.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. Key mechanisms include:

- Enzyme Inhibition : The quinazoline structure is known to inhibit kinase enzymes, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses, potentially impacting cancer cell proliferation and survival.

- Receptor Modulation : The compound may act as a ligand for various biological receptors, influencing physiological processes such as inflammation and apoptosis.

Anticancer Activity

Several studies have reported the anticancer properties of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These values suggest that the compound could effectively inhibit tumor growth in vitro .

Antioxidant Properties

The antioxidant activity of quinazoline compounds has been documented, indicating their ability to scavenge free radicals and reduce oxidative stress. This property is essential for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Tyrosinase Inhibition : A related compound, 2-(4-fluorophenyl)-quinazolin-4(3H)-one, was identified as a reversible mixed-type inhibitor of tyrosinase with an IC50 of 120 µM. This suggests that similar derivatives may possess inhibitory effects on enzymes critical for melanin production, making them candidates for hyperpigmentation treatments .

- Cytotoxicity Studies : In a study evaluating quinazolinone-thiazole hybrids, compounds showed significant cytotoxicity against several cancer cell lines, reinforcing the potential of quinazoline derivatives in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.